molecular formula C10H15FO4 B13048095 3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid

3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13048095
M. Wt: 218.22 g/mol
InChI Key: NDIYDDYPKRCLDW-UHFFFAOYSA-N
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Description

3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid (CAS 2089651-17-0) is a fluorinated cyclobutane derivative with the molecular formula C10H15FO4 and a molecular weight of 218.22 . This compound features both a carboxylic acid and a terminal isopropyl ester functional group on a fluorinated cyclobutane ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. Fluorinated cyclobutane scaffolds are of significant interest in pharmaceutical research for constructing novel molecules . Research into structurally similar trans-1-amino-3-fluorocyclobutanecarboxylic acid analogs has demonstrated their potential application as synthetic amino acids for imaging, with specific transport mechanisms studied in cancer cells . The presence of multiple reactive sites allows researchers to utilize this compound as a key intermediate for the synthesis of more complex structures, potentially for developing enzyme inhibitors or other bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H15FO4

Molecular Weight

218.22 g/mol

IUPAC Name

3-fluoro-3-methyl-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H15FO4/c1-6(2)15-8(14)10(7(12)13)4-9(3,11)5-10/h6H,4-5H2,1-3H3,(H,12,13)

InChI Key

NDIYDDYPKRCLDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(C)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of a suitable precursor, such as a cyclobutane derivative, using reagents like xenon difluoride or elemental fluorine under controlled conditions . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors for fluorination reactions. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, making the process more efficient and economically viable .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic Acid (CAS: 1403766-90-4)

  • Structural Similarities : Both compounds share a cyclobutane core, a fluorine atom, and an isopropoxycarbonyl ester group.
  • Key Difference : The target compound has an additional methyl group at the 3-position of the cyclobutane ring.
  • Lipophilicity: The methyl group enhances lipophilicity (calculated logP: ~1.8 vs. ~1.2 for the non-methylated compound), which may improve membrane permeability in biological systems.
  • Applications : The methylated derivative could serve as a prodrug with delayed hydrolysis due to steric protection of the ester group.

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic Acid Isopropyl Ester (CAS: 1403767-16-7)

  • Structural Features: Contains a Boc-protected aminomethyl group (C₁₄H₂₄FNO₄) in addition to the fluorocyclobutane and isopropyl ester .
  • Key Differences: Functional Groups: The Boc-aminomethyl group introduces a tertiary amine, enabling participation in peptide coupling or metal coordination. Molecular Weight: Higher molecular weight (289.34 g/mol vs. 216.2 g/mol) may reduce solubility in nonpolar solvents.
  • Applications: Likely used as a protected intermediate in peptide synthesis, unlike the target compound, which lacks an amino group.

3-Fluoro-3-methylcyclobutane-1-carboxylic Acid (CAS: 1613330-60-1)

  • Structural Simplicity : Lacks the isopropoxycarbonyl ester (C₆H₉FO₂) .
  • Key Differences :
    • Acidity : The free carboxylic acid (pKa ~2.5) is more acidic than the esterified target compound (pKa ~4.5), favoring salt formation in aqueous media.
    • Reactivity : Direct participation in conjugation reactions (e.g., amide bond formation) without requiring ester hydrolysis.
  • Applications : Suitable for direct incorporation into metal-organic frameworks or polymer matrices.

Fmoc-3,3-difluorocyclobutane-1-carboxylic Acid (CAS: 2296988-69-5)

  • Structural Features: Difluoro substitution and Fmoc-protected amine (C₂₀H₁₇F₂NO₄) .
  • Key Differences :
    • Electron-Withdrawing Effects : Two fluorine atoms increase ring strain and electron deficiency, altering reactivity in cycloadditions.
    • Applications : Primarily used in solid-phase peptide synthesis due to the Fmoc group’s UV-sensitive cleavability.

Tenofovir Disoproxil Fumarate (TDF)

  • Relevance : Contains bis-isopropoxycarbonyloxymethyl ester groups, highlighting the role of ester moieties in prodrug design .
  • Comparison :
    • The target compound’s simpler structure lacks the phosphonate backbone of TDF but shares ester-mediated bioavailability enhancement.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound 1403766-90-4 C₉H₁₃FO₄ 216.2 Fluorine, methyl, isopropyl ester Prodrug candidate, metabolic studies
3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid 1403766-90-4 C₉H₁₃FO₄ 216.2 Fluorine, isopropyl ester Synthetic intermediate
1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester 1403767-16-7 C₁₄H₂₄FNO₄ 289.34 Boc-aminomethyl, fluorine, ester Peptide synthesis
3-Fluoro-3-methylcyclobutane-1-carboxylic acid 1613330-60-1 C₆H₉FO₂ 146.14 Fluorine, methyl, carboxylic acid Material science, metal coordination
Fmoc-3,3-difluorocyclobutane-1-carboxylic acid 2296988-69-5 C₂₀H₁₇F₂NO₄ 385.35 Difluoro, Fmoc-protected amine Peptide synthesis

Biological Activity

3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid (CAS No. 2089651-17-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₀H₁₅FO₄
  • Molecular Weight : 218.22 g/mol
  • Boiling Point : Not specified
  • Density : Not specified

Biological Activity

The biological activity of this compound has not been extensively documented in mainstream literature. However, related compounds and structural analogs have shown various biological properties that may provide insights into the potential activities of this compound.

Potential Applications

  • Insecticidal Activity :
    • Compounds with similar structural motifs have been evaluated for their insecticidal properties, particularly against mosquito larvae such as Aedes aegypti, which is a vector for several arboviruses including dengue and Zika virus. Research indicates that modifications in the chemical structure can significantly affect larvicidal efficacy .
  • Anticancer Properties :
    • Related cyclobutane derivatives have been studied for their potential in cancer therapy, particularly in imaging and targeting prostate cancer using radiotracers like anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid (FACBC) . This suggests that structural analogs could also be explored for similar therapeutic applications.

Insecticidal Evaluation

A study focusing on the larvicidal activity of various compounds highlighted that structural modifications can lead to significant differences in toxicity and effectiveness against Aedes aegypti. For example, certain derivatives exhibited LC50 values indicating their potency as insecticides . While specific data on this compound is lacking, its structural similarity to active compounds warrants further investigation.

Cancer Imaging and Therapy

The use of FACBC in prostate cancer imaging demonstrates the potential for cyclobutane derivatives in oncological applications. The study indicated that incorporating such compounds into treatment planning could enhance target coverage while minimizing damage to surrounding tissues . This suggests a pathway for exploring the therapeutic implications of this compound in cancer treatment.

Data Table: Comparative Analysis of Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound2089651-17-0218.22 g/molPotential insecticidal and anticancer activity
Anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acidNot specifiedNot specifiedImaging agent for prostate cancer
3,4-(Methylenedioxy) cinnamic acidNot specifiedNot specifiedLarvicidal against Aedes aegypti

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